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Compound of Interest

Compound Name: Azide-PEG3-Sulfone-PEG3-Azide

Cat. No.: B3325106 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for the

bifunctional linker, Azide-PEG3-Sulfone-PEG3-Azide. Designed for researchers, scientists,

and professionals in drug development, this document details expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental

protocols, and visualizes the molecular structure and its application in a typical bioconjugation

workflow.

Compound Overview
Azide-PEG3-Sulfone-PEG3-Azide is a hydrophilic, homobifunctional crosslinker. Its structure

features two triethylene glycol (PEG3) units connected by a central sulfone group, with terminal

azide functionalities. This architecture makes it a valuable tool in bioconjugation, particularly for

the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates

(ADCs) through "click chemistry" reactions. The sulfone group enhances the linker's stability

and influences its conformational properties, while the PEG spacers improve solubility and

provide spatial separation between conjugated molecules.

Molecular Structure:
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Chemical Structure of Azide-PEG3-Sulfone-PEG3-Azide

N3-CH2-CH2-O-CH2-CH2-O-CH2-CH2-S(O)2-CH2-CH2-O-CH2-CH2-O-CH2-CH2-N3

Click to download full resolution via product page

Caption: Chemical structure of Azide-PEG3-Sulfone-PEG3-Azide.

Spectroscopic Data
While direct experimental spectra for this specific molecule are not publicly available, the

following tables summarize the expected NMR and MS data based on the analysis of

structurally similar compounds and general principles of spectroscopy for PEGylated

molecules.

Table 1: Predicted ¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.70 t 4H -SO₂-CH₂-CH₂-O-

~3.65 m 16H
-O-CH₂-CH₂-O- (PEG

backbone)

~3.40 t 4H -CH₂-N₃

~3.30 t 4H -SO₂-CH₂-CH₂-O-

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data
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Chemical Shift (ppm) Assignment

~71.0 -O-CH₂-CH₂-O- (PEG backbone)

~70.0 -SO₂-CH₂-CH₂-O-

~56.0 -SO₂-CH₂-CH₂-O-

~50.7 -CH₂-N₃

Solvent: CDCl₃

Table 3: Mass Spectrometry Data

Parameter Value Method

Molecular Formula C₁₂H₂₄N₆O₇S -

Molecular Weight 412.42 g/mol -

Expected [M+H]⁺ 413.15 ESI-MS

Expected [M+Na]⁺ 435.13 ESI-MS

Experimental Protocols
The following are generalized protocols for the synthesis and characterization of Azide-PEG3-
Sulfone-PEG3-Azide.

3.1. Synthesis Protocol

A plausible synthetic route involves a two-step process starting from a di-hydroxy-PEG3-

sulfone-PEG3-diol precursor:

Tosylation: The terminal hydroxyl groups of the diol are reacted with tosyl chloride in the

presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane

at 0°C to room temperature. This converts the hydroxyl groups into good leaving groups

(tosylates).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b3325106?utm_src=pdf-body
https://www.benchchem.com/product/b3325106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Azidation: The resulting di-tosylated compound is then reacted with an excess of sodium

azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated

temperature (e.g., 80-100°C). The azide ions displace the tosylate groups via an Sₙ2

reaction to yield the final product, Azide-PEG3-Sulfone-PEG3-Azide.

Purification: The final product is typically purified by column chromatography on silica gel.

3.2. NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

For ¹H NMR, a standard pulse program is used.

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets

for all carbon signals.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) using appropriate NMR software. Chemical shifts are referenced to the

residual solvent peak.

3.3. Mass Spectrometry Protocol

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer

for high-resolution mass analysis.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion

mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and

confirm the molecular weight of the compound. The characteristic isotopic pattern for sulfur
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should also be observable.

Visualization of Experimental Workflow
The primary application of Azide-PEG3-Sulfone-PEG3-Azide is in the construction of larger

biomolecular conjugates using click chemistry. The following diagram illustrates a typical

workflow for synthesizing a PROTAC.

Starting Materials

Step 1: First Click Reaction

Intermediate Product
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Available at: [https://www.benchchem.com/product/b3325106#spectroscopic-data-for-azide-
peg3-sulfone-peg3-azide-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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